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molecular formula C14H21BrN2 B8411173 1-(4-Bromo-benzyl)-3-isopropyl-piperazine CAS No. 1234549-70-2

1-(4-Bromo-benzyl)-3-isopropyl-piperazine

Cat. No. B8411173
M. Wt: 297.23 g/mol
InChI Key: WHYNANILZNSRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595397B2

Procedure details

0.7 g of 2-isopropyl-piperazine could be dissolved in acetonitrile and cooled to 0° C. A solution of 0.5 quiv. 4-bromobenzylbromide in acetonitrile could be added dropwise over 1 h. The reaction would be stirred at room temperature for 2 h. The reaction mixture could be concentrated and the residue could be purified by column chromatography (silica, eluent dichloromethane, 0-5% methanol, 0-0.5% dimethylethylamine) to afford 1-(4-bromo-benzyl)-3-isopropyl-piperazine.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[CH2:9][NH:8][CH2:7][CH2:6][NH:5]1)([CH3:3])[CH3:2].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Br)=[CH:13][CH:12]=1>C(#N)C>[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][N:8]2[CH2:7][CH2:6][NH:5][CH:4]([CH:1]([CH3:3])[CH3:2])[CH2:9]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)C1NCCNC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
would be stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture could be concentrated
CUSTOM
Type
CUSTOM
Details
the residue could be purified by column chromatography (silica, eluent dichloromethane, 0-5% methanol, 0-0.5% dimethylethylamine)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(CN2CC(NCC2)C(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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